- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines, Nature Communications, 2020, 11(1),

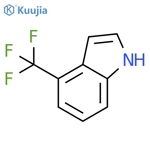

Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

959236-12-5 structure

Nome do Produto:4-(trifluoromethyl)-1H-indole-3-carbaldehyde

N.o CAS:959236-12-5

MF:C10H6F3NO

MW:213.15595293045

MDL:MFCD09954786

CID:1123190

PubChem ID:34175959

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde

- 4-(trifluoromethyl)-1H-indole-3-carbaldehyde

- 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)

- F15931

- MFCD09954786

- SY056975

- 4-(Trifluoromethyl)indole-3-carbaldehyde

- SCHEMBL3676142

- DB-348873

- CS-12404

- 959236-12-5

- AC-29781

- Z1509199160

- AKOS022669253

- CS-0374156

- EN300-7464650

- DTXSID201248166

-

- MDL: MFCD09954786

- Inchi: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H

- Chave InChI: YGSKOERZFUTESV-UHFFFAOYSA-N

- SMILES: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1

Propriedades Computadas

- Massa Exacta: 213.04014830g/mol

- Massa monoisotópica: 213.04014830g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 1

- Complexidade: 254

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.4

- Superfície polar topológica: 32.9Ų

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0546-250MG |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250MG |

¥ 963.00 | 2023-04-12 | |

| Enamine | EN300-7464650-0.25g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.25g |

$116.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-250mg |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250mg |

¥1529.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$556 | 2021-08-04 | |

| Alichem | A199001066-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 98% | 5g |

$924.80 | 2023-08-31 | |

| eNovation Chemicals LLC | D696266-1g |

4-(Trifluoromethyl)indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$320 | 2024-07-20 | |

| Enamine | EN300-7464650-0.1g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.1g |

$83.0 | 2025-03-11 | |

| Enamine | EN300-7464650-0.5g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.5g |

$218.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 5g |

¥11809.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$588 | 2024-07-18 |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 45 - 120 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

Referência

- Preparation of cyclic peptides was antibacterial compounds, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

Referência

- Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

Referência

- Preparation of amide compounds as B-Raf kinase inhibitors, Japan, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

Referência

- Preparation of heteroaryl amide analogs as P2X7 receptor modulators, World Intellectual Property Organization, , ,

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Literatura Relacionada

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde) Produtos relacionados

- 2229223-88-3(tert-butyl N-{2-oxo-1-6-(propan-2-yloxy)pyridin-2-ylethyl}carbamate)

- 2171947-85-4(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid)

- 1805011-33-9(Ethyl 4-amino-2-(difluoromethyl)-5-methoxypyridine-3-carboxylate)

- 123249-12-7(D-Threonic Acid Calcium Salt)

- 31177-92-1(1,2-Bis(4-hydroxyphenyl)-o-carborane)

- 946256-43-5(1-(3-fluorophenyl)methyl-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 2228912-07-8(2-methyl-4-(3-methyl-4-nitrophenyl)butan-2-amine)

- 2241128-05-0(5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride)

- 1261663-68-6(4-Methyl-2-nitro-2'-(trifluoromethoxy)biphenyl)

- 1956436-84-2((R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Pureza:99%/99%/99%

Quantidade:5.0g/1.0g/500.0mg

Preço ($):930.0/321.0/214.0